molecular formula C27H38N2O3 B137396 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153223-22-4

2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No. B137396
CAS RN: 153223-22-4
M. Wt: 438.6 g/mol
InChI Key: USVBEQBEZXWMMT-XPGKHFPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound with potential applications in the field of scientific research. This compound is also known as Ro 04-6790 and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves the inhibition of PTP activity. PTPs act by removing phosphate groups from proteins, thereby regulating their activity. 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- inhibits PTP activity by binding to the active site of the enzyme, thereby preventing the removal of phosphate groups from proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of various PTPs, including PTP1B and SHP2. In vivo studies have shown that this compound has potential therapeutic applications in the treatment of diabetes and cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- in lab experiments include its specificity for PTPs and its potential therapeutic applications. However, limitations include its low solubility in water and its potential toxicity.

Future Directions

For research on 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- include the identification of more potent and selective inhibitors of PTP activity, the development of methods to increase the solubility of this compound in water, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
In conclusion, 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound with potential applications in the field of scientific research. Its inhibitory effects on PTP activity make it a promising candidate for the treatment of various diseases, including cancer and diabetes. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has been achieved through various methods. One such method involves the reaction of 1,3-dibutyl-4,5-dihydroxybenzene with (4R,5S,6S,7R)-6-(benzyloxymethyl)-1,3-dibutyl-2,8-diazaspiro[4.5]decan-2-one. This reaction is carried out in the presence of a catalyst and results in the formation of 2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-.

Scientific Research Applications

2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has potential applications in the field of scientific research. It has been found to have inhibitory effects on the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways. Dysregulation of PTP activity has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, inhibitors of PTP activity have potential therapeutic applications in the treatment of these diseases.

properties

CAS RN

153223-22-4

Product Name

2H-1,3-Diazepin-2-one, 1,3-dibutylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Molecular Formula

C27H38N2O3

Molecular Weight

438.6 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-dibutyl-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C27H38N2O3/c1-3-5-17-28-23(19-21-13-9-7-10-14-21)25(30)26(31)24(20-22-15-11-8-12-16-22)29(27(28)32)18-6-4-2/h7-16,23-26,30-31H,3-6,17-20H2,1-2H3/t23-,24-,25+,26+/m1/s1

InChI Key

USVBEQBEZXWMMT-XPGKHFPBSA-N

Isomeric SMILES

CCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

SMILES

CCCCN1C(C(C(C(N(C1=O)CCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Canonical SMILES

CCCCN1C(C(C(C(N(C1=O)CCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Other CAS RN

153223-22-4

Origin of Product

United States

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